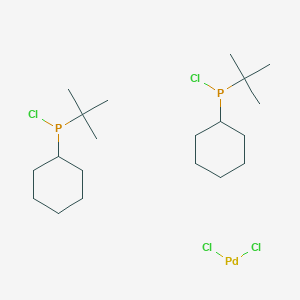Dichlorobis
CAS No.:
Cat. No.: VC16176514
Molecular Formula: C20H40Cl4P2Pd
Molecular Weight: 590.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H40Cl4P2Pd |
|---|---|
| Molecular Weight | 590.7 g/mol |
| IUPAC Name | tert-butyl-chloro-cyclohexylphosphane;dichloropalladium |
| Standard InChI | InChI=1S/2C10H20ClP.2ClH.Pd/c2*1-10(2,3)12(11)9-7-5-4-6-8-9;;;/h2*9H,4-8H2,1-3H3;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | DRXHKPYIVMSKLH-UHFFFAOYSA-L |
| Canonical SMILES | CC(C)(C)P(C1CCCCC1)Cl.CC(C)(C)P(C1CCCCC1)Cl.Cl[Pd]Cl |
Introduction
Dichlorobis(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane
Molecular Architecture and Physicochemical Properties
Dichlorobis(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane (C₁₂H₈Cl₂F₁₈Si) features a silicon center bonded to two nonafluorohexyl groups and two chlorine atoms. Its molecular weight of 593.15 g/mol reflects the high fluorine content, which imparts exceptional thermal stability and hydrophobicity . The compound’s 3D conformation, stabilized by fluorine’s electronegativity, enables unique intermolecular interactions in polymer matrices.
Structural Insights
The InChIKey (MIZYXWOLOKZZFU-UHFFFAOYSA-N) confirms the stereochemical arrangement, while the SMILES string (C(CC(F)(F)F)C(C(C(F)(F)Si(Cl)Cl)(F)F)(F)F) delineates the branching pattern of the nonafluorohexyl ligands . This structure is critical for applications requiring low surface energy, such as water-repellent coatings.
Synthesis and Industrial Applications
Synthesized via silane fluorination, this compound serves as a precursor for fluorosilane elastomers. Its reactivity with hydroxyl groups on substrates enables covalent bonding in surface modification processes, making it invaluable in aerospace and microelectronics for anti-corrosive layers .
Dichlorobis(2-ethylhexyl)silane
Chemical Profile
With the molecular formula C₁₆H₃₄Cl₂Si and a molecular weight of 325.4 g/mol, dichlorobis(2-ethylhexyl)silane is a bulkier analogue of fluorinated silanes . The 2-ethylhexyl groups enhance solubility in organic solvents, facilitating its use in silicone-based lubricants.
Stability and Reactivity
The compound’s dichlorosilane core undergoes hydrolysis to form siloxane linkages, a reaction exploited in the production of polydimethylsiloxane (PDMS) precursors. Its lower fluorine content compared to the nonafluorohexyl derivative reduces production costs while maintaining moderate hydrophobicity .
Dichlorobis(triphenylphosphine)nickel(II)
Synthesis Protocol
A demonstrated synthesis involves dissolving nickel(II) chloride hexahydrate (0.6 g) in glacial acetic acid, followed by the addition of triphenylphosphine (1.3 g) under heating3. The resultant olive-green crystals, yielding 57%, exhibit a square planar geometry confirmed by X-ray diffraction.
Catalytic Applications
This nickel complex catalyzes cross-coupling reactions, notably Suzuki-Miyaura couplings, due to the labile phosphine ligands that facilitate oxidative addition steps. Its stability in acetic acid media allows for recyclability in batch reactors3.
trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride
Structural and Thermal Characteristics
The cobalt(III) complex (C₄H₁₆Cl₃CoN₄) adopts an octahedral geometry with two chloride ligands in trans positions. Its melting point of 237–239°C underscores thermal robustness, while the molecular weight of 285.49 g/mol aligns with theoretical calculations .
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₆Cl₃CoN₄ |
| Molecular Weight | 285.49 g/mol |
| Melting Point | 237–239°C |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Role in Coordination Chemistry
As a classic Werner complex, it exemplifies ligand field theory principles. The ethylenediamine ligands’ chelating effect stabilizes the cobalt(III) oxidation state, making it a model system for studying electron-transfer reactions .
Dichlorobis(pyridine)palladium(II)
Catalytic Mechanisms
The pyridine ligands’ π-accepting ability enhances palladium’s electrophilicity, enabling efficient C–H activation in Heck reactions. Its solubility in polar aprotic solvents like DMF ensures homogeneous reaction conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume